molecular formula C21H14Cl2N2O2S2 B11495702 9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

Cat. No.: B11495702
M. Wt: 461.4 g/mol
InChI Key: KMQDKJRRDFIWQI-UHFFFAOYSA-N
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Description

9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups into the molecule .

Scientific Research Applications

9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H14Cl2N2O2S2

Molecular Weight

461.4 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-7,7,12-trimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C21H14Cl2N2O2S2/c1-9-4-6-11-15-18(21(2,3)24-16(11)14(9)17(26)19(24)27)29-25(20(15)28)10-5-7-12(22)13(23)8-10/h4-8H,1-3H3

InChI Key

KMQDKJRRDFIWQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C4=C(C(N3C(=O)C2=O)(C)C)SN(C4=S)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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